

# Discovery of HIV-1 Protease-IN-11 (Compound 34a)

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## Compound of Interest

Compound Name: HIV-1 protease-IN-11

Cat. No.: B15137707

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**HIV-1 protease-IN-11** is a potent inhibitor of the HIV-1 protease, an enzyme crucial for the lifecycle of the human immunodeficiency virus. The discovery of this compound, also referred to as compound 34a, was detailed in a 2023 study published in the European Journal of Medicinal Chemistry by Huiyu Zhou and colleagues. The research focused on designing and synthesizing novel HIV-1 protease inhibitors that incorporate pyrrolidine-derived P2 ligands to effectively combat drug-resistant variants of the virus.

The study identified compound 34b as a particularly potent inhibitor, exhibiting an IC<sub>50</sub> value of 0.32 nM against the wild-type HIV-1 protease. Compound 34a (**HIV-1 protease-IN-11**) also demonstrated significant inhibitory activity with an IC<sub>50</sub> of 0.41 nM. These compounds were found to be effective against both wild-type and drug-resistant HIV-1 strains in cellular assays.

## Quantitative Data

The enzymatic inhibitory activities and antiviral activities of **HIV-1 protease-IN-11** (34a), its close analog (34b), and the reference drug Darunavir (DRV) are summarized below.

## Table 1: Enzymatic Inhibitory Activity against Wild-Type HIV-1 Protease

Compound	IC50 (nM)
34a (HIV-1 protease-IN-11)	0.41 ± 0.03
34b	0.32 ± 0.04
Darunavir (DRV)	0.28 ± 0.02

**Table 2: Antiviral Activity in MT-2 Cells**

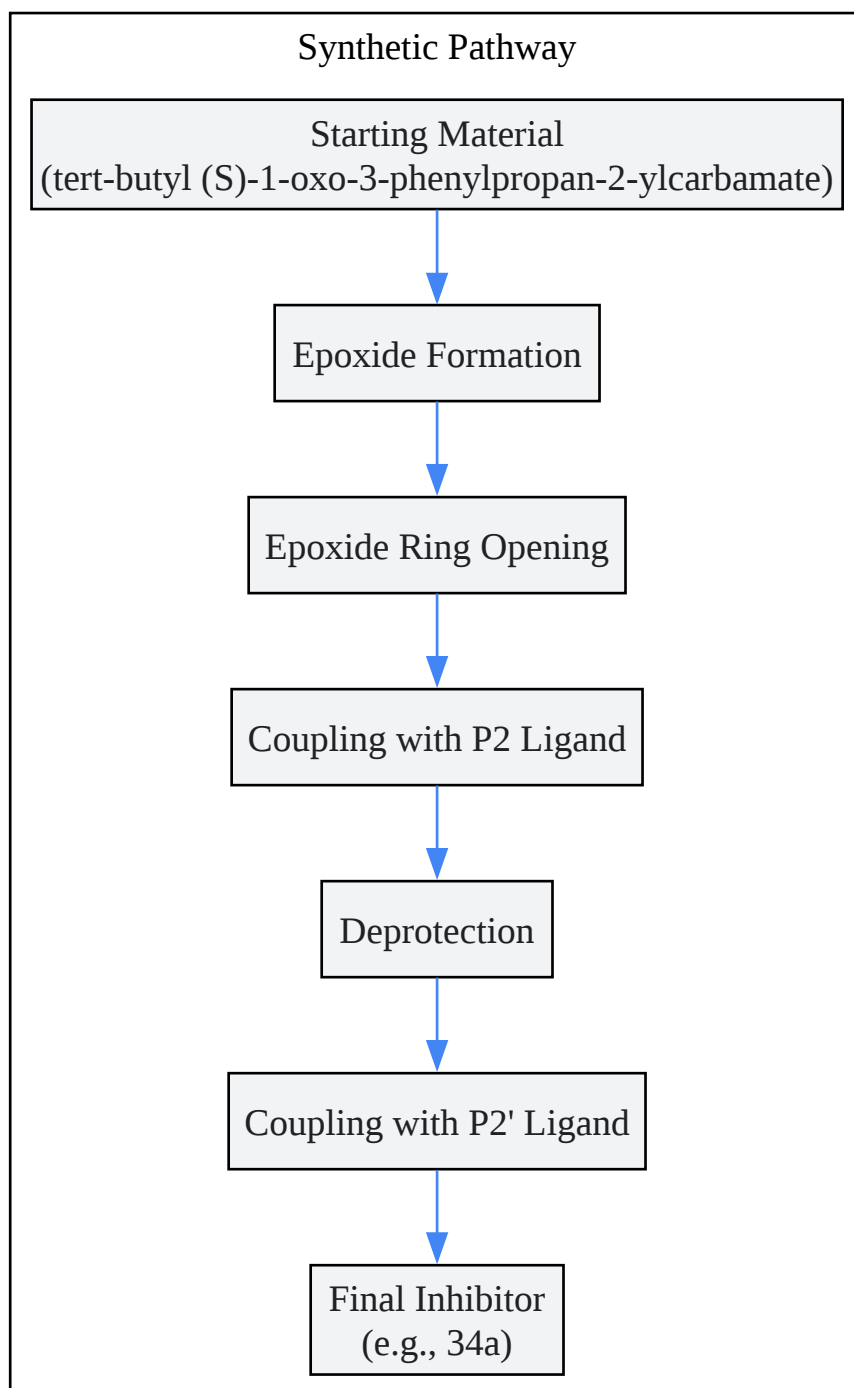
Compound	Wild-Type HIV-1 (EC50, µM)	Drug-Resistant HIV-1 Strain (EC50, µM)	Cytotoxicity (CC50, µM)	Selectivity Index (SI) for WT	Selectivity Index (SI) for DR
34a (HIV-1 protease-IN-11)	1.83 ± 0.11	3.14 ± 0.25	> 50	> 27.3	> 15.9
34b	1.52 ± 0.09	2.87 ± 0.16	> 50	> 32.9	> 17.4
Darunavir (DRV)	0.003 ± 0.0002	0.021 ± 0.001	> 1	> 333	> 47.6

## Experimental Protocols

The following are detailed methodologies for the synthesis of the core chemical structure and the biological assays used to evaluate the inhibitors.

## General Synthetic Workflow

The synthesis of the target inhibitors involved a multi-step process starting from commercially available materials. The general workflow is depicted in the diagram below.



## FRET-Based Protease Assay Workflow

Prepare Assay Buffer  
(50 mM NaOAc, 150 mM NaCl, 1 mM EDTA, 1 mM DTT, 1 mg/mL BSA, pH 4.7)

Add HIV-1 Protease  
(final concentration 5 nM)

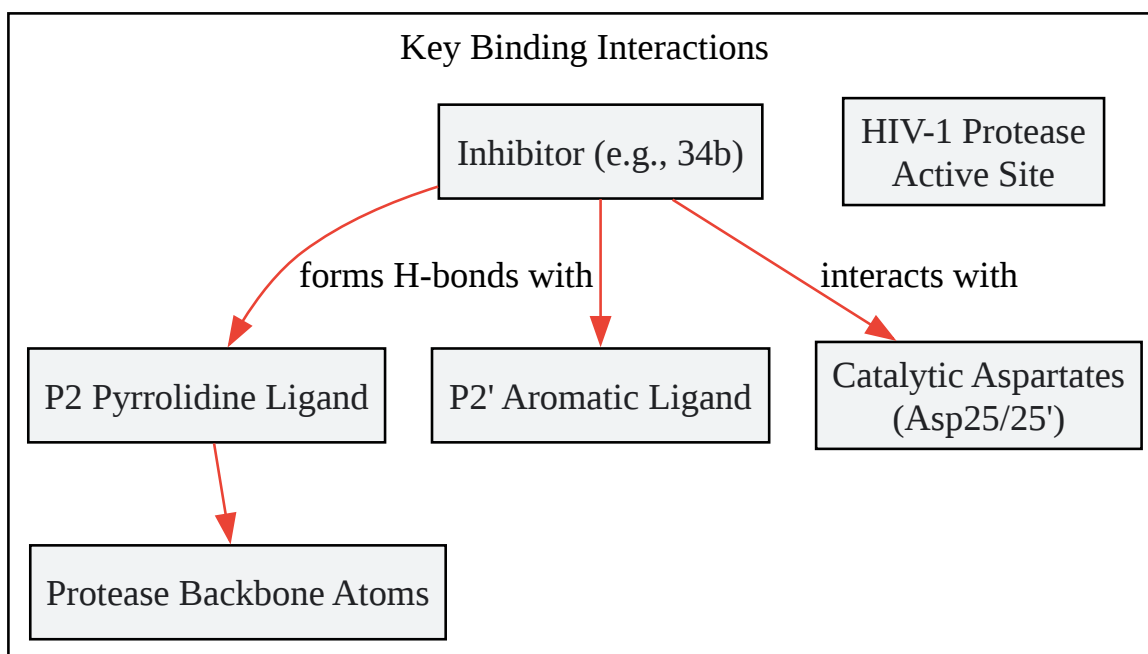
Add Test Compound  
(various concentrations)

Incubate at 37°C for 15 min

Add FRET Substrate  
(final concentration 2  $\mu$ M)

Monitor Fluorescence  
( $\lambda_{\text{ex}}$  = 340 nm,  $\lambda_{\text{em}}$  = 490 nm)

Calculate IC<sub>50</sub> Values



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